3-(Aminooxy)-5-fluorobenzonitrile

Description

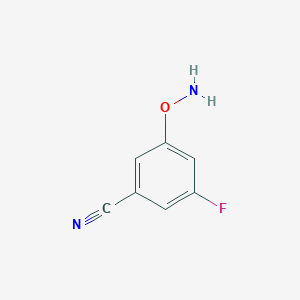

3-(Aminooxy)-5-fluorobenzonitrile (CAS: 197588-22-0) is a fluorinated aromatic compound with the molecular formula C₇H₅FN₂O and a molar mass of 152.13 g/mol . Its structure features a benzonitrile core substituted with a fluorine atom at the 5-position and an aminooxy (-ONH₂) group at the 3-position. This unique combination of electron-withdrawing (fluorine, nitrile) and reactive (aminooxy) groups makes it valuable in synthetic chemistry, particularly for oxime ligation strategies in peptide-drug conjugate synthesis .

Properties

CAS No. |

197588-22-0 |

|---|---|

Molecular Formula |

C7H5FN2O |

Molecular Weight |

152.13 g/mol |

IUPAC Name |

3-aminooxy-5-fluorobenzonitrile |

InChI |

InChI=1S/C7H5FN2O/c8-6-1-5(4-9)2-7(3-6)11-10/h1-3H,10H2 |

InChI Key |

UQBROGHYJRVKML-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1ON)F)C#N |

Canonical SMILES |

C1=C(C=C(C=C1ON)F)C#N |

Synonyms |

Benzonitrile, 3-(aminooxy)-5-fluoro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(Aminooxy)-5-fluorobenzonitrile with five fluorobenzonitrile derivatives, highlighting key structural differences and applications:

Substituent Effects on Reactivity and Stability

- Aminooxy Group Sensitivity: The aminooxy group in this compound reacts readily with carbonyl groups (e.g., ketones, aldehydes), enabling bioconjugation. However, this group is highly sensitive to acetone and formaldehyde, limiting its storage conditions .

- Halogen Substituents :

- Electron-Withdrawing Groups: Nitro (3-Fluoro-5-nitrobenzonitrile): The NO₂ group enhances electrophilicity, enabling reduction to amines for further derivatization . Trifluoromethyl (3-amino-5-fluorobenzotrifluoride): The CF₃ group increases metabolic stability and lipophilicity, critical in CNS drug design .

Pharmacological and Industrial Relevance

- Peptide-Drug Conjugates: The aminooxy group in this compound is pivotal for attaching cytotoxic payloads to tumor-targeting peptides (e.g., somatostatin analogs) .

- Belzutifan Comparison : While structurally more complex, Belzutifan shares the benzonitrile core but incorporates a sulfonyl group and fused indene ring, enabling HIF-2α inhibition for metastatic cancers .

- Agrochemicals : Chloromethyl and iodo derivatives are preferred for their reactivity in pesticide synthesis .

Research Findings and Limitations

- Aminooxy Limitations: Despite its utility, this compound requires stringent handling to avoid cross-reactivity with ambient carbonyls .

- Thermal Stability: Difluoromethyl-substituted analogs (e.g., 3-(Difluoromethyl)-5-fluorobenzonitrile) exhibit superior thermal stability compared to aminooxy derivatives .

- Nitro to Amine Conversion : 3-Fluoro-5-nitrobenzonitrile serves as a precursor for amine-functionalized compounds, critical in dye and polymer industries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.